4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene
Description
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom, a cyclopropoxy group, and a trifluoromethyl group on a benzene ring. This structural combination imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropoxy group introduces steric hindrance and conformational rigidity, influencing reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
YJKGYOCVLRCPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include lithium diisopropylamide (LDA) for deprotonation and subsequent substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the bromine, cyclopropoxy, and trifluoromethyl groups allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene, highlighting substituent variations and their implications:
*Calculated molecular weight based on elemental composition.
Reactivity and Electronic Effects
- Trifluoromethyl Group : Present in all compared compounds, this electron-withdrawing group stabilizes the aromatic ring via inductive effects, directing electrophilic substitution to meta/para positions .
- Cyclopropoxy vs. Methylsulfonyl : The cyclopropoxy group in the target compound introduces significant steric hindrance compared to the planar methylsulfonyl group in . This hindrance may slow nucleophilic attacks but enhance regioselectivity .
- Halogen Substituents : Bromine (in all compounds) facilitates Suzuki couplings, while chlorine () and fluorine () modify electronic density and reaction rates. Fluorine’s high electronegativity increases oxidative stability .
Research Findings and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
